molecular formula C9H13N3O2 B2437821 4-nitro-N1-(propan-2-yl)benzene-1,2-diamine CAS No. 56136-70-0

4-nitro-N1-(propan-2-yl)benzene-1,2-diamine

Cat. No. B2437821
CAS RN: 56136-70-0
M. Wt: 195.222
InChI Key: VMCJUOGTRRIILY-UHFFFAOYSA-N
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Description

“4-nitro-N1-(propan-2-yl)benzene-1,2-diamine” is an organic compound with the molecular formula C9H13N3O2. It is used in various applications, including pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with nitro and amine groups . The exact 3D structure can be determined using techniques such as NMR and X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques, such as NMR, HPLC, LC-MS, and UPLC .

Scientific Research Applications

Synthesis and Characterization of Conducting Copolymers

4-nitro-N1-(propan-2-yl)benzene-1,2-diamine has been used in the synthesis and characterization of conducting copolymers. A notable application involves its copolymerization with thiophene derivatives and 3,4-ethylenedioxy thiophene (EDOT). The copolymers produced were analyzed using various techniques such as cyclic voltammetry, Fourier transform infrared spectroscopy, scanning electron microscopy, and thermogravimetric analysis. These materials show potential applications in electronic and optoelectronic devices due to their conductivity properties (Turac, Sahmetlioglu, & Toppare, 2014).

Derivatives as Precursors in Organic Synthesis

The compound has been implicated in the synthesis of various organic derivatives. For instance, it serves as a precursor in the efficient synthesis of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles. This process involves the direct amination of nitro(pentafluorosulfanyl)benzenes, showcasing the versatility of this compound derivatives in constructing complex organic structures (Pastýříková et al., 2012).

Coordination Chemistry and Metal Complex Formation

Research has also explored the formation of coordination compounds and Schiff-base macrocyclic complexes with this compound derivatives. These studies involve the synthesis and characterization of such complexes, revealing their potential in fields like catalysis and materials science. For example, cadmium(II) macrocyclic Schiff-base complexes have been synthesized and studied, indicating the compound's utility in creating functional materials with specific chemical properties (Keypour, Azadbakht, & Khavasi, 2008).

properties

IUPAC Name

4-nitro-1-N-propan-2-ylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-6(2)11-9-4-3-7(12(13)14)5-8(9)10/h3-6,11H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCJUOGTRRIILY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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